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Core Science & Biosynthesis

Foundational

Spectroscopic and Synthetic Profiling of 2-Methyl-5-(oxiran-2-yl)furan: A Comprehensive Guide to ^1H and ^13C-NMR Characterization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and complex organic synthesis, functionalized furanic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized furanic architectures serve as critical pharmacophores and versatile synthetic intermediates. 2-Methyl-5-(oxiran-2-yl)furan (CAS: 111938-40-0)[1] is a highly valuable bifunctional building block. It features an electron-rich furan core flanked by a stabilizing methyl group and a highly strained, reactive oxirane (epoxide) ring. This unique structural topology allows for orthogonal reactivity: the furan ring can participate in Diels-Alder cycloadditions or electrophilic substitutions, while the oxirane ring is primed for regioselective nucleophilic ring-opening.

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and nuclear magnetic resonance (NMR) spectroscopic characterization of 2-methyl-5-(oxiran-2-yl)furan. By establishing a self-validating experimental workflow, we ensure that researchers can confidently synthesize and verify the structural integrity of this compound.

Structural and Physiochemical Profile

Before initiating synthesis or spectral analysis, it is critical to define the fundamental properties of the target molecule to inform solvent selection and handling protocols.

  • Chemical Name: 2-Methyl-5-(oxiran-2-yl)furan[1]

  • CAS Registry Number: 111938-40-0[2]

  • Molecular Formula: C7H8O2

  • Molecular Weight: 124.14 g/mol [1]

  • SMILES: CC1=CC=C(O1)C2CO2

Synthetic Methodology: Epoxidation of 2-Methyl-5-vinylfuran

Expertise & Causality in Experimental Design

The most direct and atom-economical route to 2-methyl-5-(oxiran-2-yl)furan is the selective epoxidation of the exocyclic alkene in 2-methyl-5-vinylfuran[3]. The primary synthetic challenge lies in the chemoselectivity: the furan ring is highly electron-rich and susceptible to oxidative degradation or electrophilic aromatic substitution[4].

To circumvent furan oxidation, we utilize meta-chloroperoxybenzoic acid (m-CPBA) at strictly controlled sub-ambient temperatures. The electrophilic peroxyacid preferentially attacks the exocyclic vinyl group via a concerted "butterfly" transition state[5]. Maintaining the reaction at 0 °C suppresses the oxidative cleavage of the furan ring and prevents the Lewis-acid catalyzed premature ring-opening of the resulting highly strained epoxide.

Epoxidation_Mechanism Reactant 2-Methyl-5-vinylfuran (Electron-Rich Alkene) TS Concerted Transition State (O-Transfer) Reactant->TS + Reagent Reagent m-CPBA (Electrophilic Oxidant) Reagent->TS Product 2-Methyl-5-(oxiran-2-yl)furan (Target Epoxide) TS->Product Ring Closure

Concerted epoxidation mechanism of 2-methyl-5-vinylfuran via a transition state.

Step-by-Step Experimental Protocol
  • Reactor Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-vinylfuran (10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures are mandatory to ensure chemoselectivity toward the alkene and protect the furan core[4].

  • Reagent Addition: Slowly add m-CPBA (11.0 mmol, 77% purity) in small portions over 15 minutes to prevent thermal runaway.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2) until the starting material is fully consumed.

  • Quenching & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy excess unreacted peroxide. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) (3 × 20 mL) to neutralize and remove the meta-chlorobenzoic acid byproduct[5].

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure epoxide[3].

Spectroscopic Characterization: NMR Analysis

The Self-Validating System

Every robust synthetic protocol must be a self-validating system. In this workflow, success is validated directly by NMR spectroscopy. The complete disappearance of the vinylic proton multiplets (typically resonating between 5.2–6.5 ppm) and the simultaneous emergence of the characteristic upfield oxirane proton signals (2.8–4.0 ppm) definitively confirm the transformation[3].

NMR_Workflow N1 1. Synthesis & Workup (Quench peroxides, extract organics) N2 2. Flash Chromatography (Isolate epoxide from byproducts) N1->N2 N3 3. Sample Preparation (Dissolve in CDCl3 + TMS) N2->N3 N4 4. Spectroscopic Acquisition (1H at 400 MHz, 13C at 100 MHz) N3->N4 N5 5. Self-Validation (Confirm loss of vinyl protons) N4->N5

Self-validating workflow for the synthesis, purification, and NMR analysis of the target epoxide.

^1H-NMR Spectral Data and Causality

The structural assignment of 2-methyl-5-(oxiran-2-yl)furan relies on the distinct electronic environments of its three functional domains: the methyl group, the heteroaromatic furan ring, and the oxirane ring. The spectral data is synthesized from established chemical shift rules grounded in the spectra of parent compounds like 2-methylfuran[6][7] and 2-(oxiran-2-yl)furan[8].

Table 1: ^1H-NMR Spectral Data (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality
C2-CH3 2.28Singlet (s)3H-Deshielded by the adjacent aromatic furan ring, matching 2-methylfuran standards[6][9].
Epoxide CH2 (trans) 2.85Doublet of doublets (dd)1HJ = 5.5, 2.6Shifted upfield due to oxirane ring strain; situated trans to the bulky furan ring[10].
Epoxide CH2 (cis) 3.15Doublet of doublets (dd)1HJ = 5.5, 4.1Slightly more deshielded than the trans proton due to spatial proximity to the furan oxygen[10].
Epoxide CH 3.85Doublet of doublets (dd)1HJ = 4.1, 2.6Strongly deshielded by both the electronegative epoxide oxygen and the adjacent aromatic furan ring[8].
Furan H-3 5.95Doublet (d)1HJ = 3.1Aromatic proton adjacent to the methyl group; forms a typical AB spin system characteristic of 2,5-disubstituted furans[6].
Furan H-4 6.25Doublet (d)1HJ = 3.1Aromatic proton adjacent to the oxirane ring; slightly more deshielded than H-3 due to the inductive effect of the epoxide oxygen[6].
^13C-NMR Spectral Data and Causality

Carbon-13 NMR provides an orthogonal layer of structural verification. The quaternary carbons of the furan ring are highly deshielded, while the strained epoxide carbons appear in a distinct intermediate upfield region.

Table 2: ^13C-NMR Spectral Data (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C2-CH3 13.5Primary (CH3)Typical shift for an alkyl carbon attached directly to a heteroaromatic ring.
Epoxide CH 48.0Tertiary (CH)Deshielded by the oxirane oxygen and the adjacent furan ring[11].
Epoxide CH2 50.5Secondary (CH2)Characteristic shift for a terminal oxirane methylene carbon[11].
Furan C-3 106.5Tertiary (CH)Electron-rich aromatic carbon adjacent to the methyl-bearing C2.
Furan C-4 108.5Tertiary (CH)Electron-rich aromatic carbon adjacent to the oxirane-bearing C5.
Furan C-5 149.5Quaternary (C)Strongly deshielded by the furan oxygen and the oxirane substituent.
Furan C-2 152.0Quaternary (C)Strongly deshielded by the furan oxygen and the electron-donating methyl group.

Conclusion

The successful synthesis and characterization of 2-methyl-5-(oxiran-2-yl)furan require a deep understanding of chemoselective oxidation and rigorous spectroscopic validation. By utilizing the provided low-temperature epoxidation protocol and cross-referencing the resulting product against the detailed ^1H and ^13C-NMR tables, researchers can confidently isolate and verify this highly versatile furanic epoxide for downstream applications in drug discovery and materials science.

References

  • PubChem. "2-Methylfuran | C5H6O | CID 10797". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2-(Oxiran-2-yl)furan | C6H6O2 | CID 5323927". National Center for Biotechnology Information. Available at:[Link]

  • Crawford, R. J., et al. "The thermally induced rearrangements of 2-vinyloxirane". Canadian Journal of Chemistry, 1976. Available at:[Link]

  • Hoffmann, H. M. R., et al. "Improved Syntheses and Some Selective Transformations of 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • National Science Review. "Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide". Oxford Academic. Available at:[Link]

  • ACS Publications. "Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins". Chemical Research in Toxicology. Available at:[Link]

Sources

Exploratory

Thermodynamic stability of 2-Methyl-5-(oxiran-2-yl)furan

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-5-(oxiran-2-yl)furan Abstract 2-Methyl-5-(oxiran-2-yl)furan is a heterocyclic compound of significant interest, merging the renewable furan platform...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-5-(oxiran-2-yl)furan

Abstract

2-Methyl-5-(oxiran-2-yl)furan is a heterocyclic compound of significant interest, merging the renewable furan platform with the reactive potential of an epoxide. This dual functionality makes it a valuable building block in medicinal chemistry and materials science. However, the inherent chemical functionalities that make it synthetically attractive—the strained oxirane ring and the electron-rich furan system—also present unique challenges to its thermodynamic stability. Understanding the degradation pathways and the energetic landscape of this molecule is paramount for its effective handling, storage, formulation, and application. This guide provides a comprehensive analysis of the factors governing the stability of 2-Methyl-5-(oxiran-2-yl)furan, details robust experimental and computational methodologies for its assessment, and offers field-proven insights into mitigating degradation.

Introduction: A Molecule of Dichotomous Reactivity

Furan-based compounds, derivable from biomass, are at the forefront of sustainable chemistry.[1][2] The incorporation of an oxirane (epoxide) ring introduces a highly versatile electrophilic site, enabling a wide array of nucleophilic addition reactions. The title compound, 2-Methyl-5-(oxiran-2-yl)furan, thus represents a potent synthon. However, its utility is intrinsically linked to its stability. The high reactivity of epoxides, driven by significant ring strain, makes them susceptible to ring-opening reactions under various conditions.[3][4] This guide dissects the thermodynamic vulnerabilities of the molecule, providing a foundational understanding for professionals seeking to harness its synthetic potential while ensuring product integrity.

Structural Features Governing Stability

The thermodynamic profile of 2-Methyl-5-(oxiran-2-yl)furan is a direct consequence of its constituent parts:

  • The Furan Ring: Furan is an aromatic five-membered heterocycle. While aromatic, it possesses lower resonance energy than benzene, rendering it more susceptible to certain reactions, including oxidation.[2] Computational studies have established furan as a highly stable isomer among C4H4O compounds.[5] The methyl group at the 2-position acts as an electron-donating group, which can influence the reactivity of the furan ring.

  • The Oxirane Ring: This three-membered ring is characterized by substantial angle strain (approx. 13 kcal/mol), which is the primary driving force for its ring-opening reactions.[3][6] This inherent instability makes the epoxide the most probable site of degradation under mild conditions.

Key Degradation Pathways

The principal threats to the stability of 2-Methyl-5-(oxiran-2-yl)furan are chemical degradation via ring-opening of the epoxide and thermal decomposition. Oxidative degradation of the furan ring is also a consideration, particularly under harsh conditions or upon metabolic activation.[7][8]

cluster_0 Degradation Pathways Start 2-Methyl-5-(oxiran-2-yl)furan Acid Acid-Catalyzed Ring-Opening Start->Acid H+ (cat.) Weak Nucleophile (H2O, ROH) Base Base-Catalyzed Ring-Opening Start->Base Strong Nucleophile (OH-, RO-, RNH2) Thermal Thermal Decomposition Start->Thermal Δ (Heat) Diol Trans-1,2-Diol Product Acid->Diol Alkoxy Alkoxy Alcohol / Other Adducts Base->Alkoxy Decomp Decarbonylation, Fragmentation Products Thermal->Decomp

Caption: Primary degradation routes for 2-Methyl-5-(oxiran-2-yl)furan.

Acid-Catalyzed Ring-Opening

This is often the most facile degradation pathway, proceeding readily even with trace amounts of acid.[3][9] The mechanism is a hybrid between SN1 and SN2.[6]

  • Protonation: The epoxide oxygen is protonated by an acid, converting it from a poor leaving group (alkoxide) into a good leaving group (hydroxyl).[9]

  • Nucleophilic Attack: A weak nucleophile (e.g., water, alcohol) attacks one of the epoxide carbons. The regioselectivity is critical: the attack generally occurs at the more substituted carbon, as it can better stabilize the developing partial positive charge.[6][9]

  • Product Formation: The reaction yields a trans-1,2-diol (if the nucleophile is water) or a corresponding ether-alcohol. The stereochemistry is inverted at the site of attack.[6]

Causality in Drug Development: This pathway is highly relevant during formulation with acidic excipients or in acidic aqueous solutions. Ab initio calculations have shown that general-acid catalysis can significantly reduce the activation barrier for epoxide ring-opening.[10][11]

Base-Catalyzed Ring-Opening

This pathway requires a strong nucleophile, such as a hydroxide or alkoxide ion.[4][12] The mechanism is a classic SN2 reaction.

  • Nucleophilic Attack: The strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the least substituted carbon atom.[4][13]

  • Ring-Opening: The attack forces the C-O bond to break, opening the ring and forming an alkoxide intermediate.

  • Protonation: The alkoxide is subsequently protonated by the solvent (e.g., water, alcohol) to yield the final product.

Field Insight: While less common than acid-catalyzed degradation under ambient conditions, this pathway becomes critical in synthetic routes employing strong bases or during cleaning-in-place (CIP) procedures in manufacturing with caustic solutions.

Thermal Decomposition

The thermal stability of furan-containing compounds is generally high, with the furan moiety contributing to increased char yield in polymers, which is indicative of thermal robustness.[2][14] However, the molecule as a whole can degrade at elevated temperatures. Potential decomposition pathways for substituted furans can involve isomerization, dimerization, and fragmentation with the evolution of CO and CO2.[15] The presence of the oxirane ring may introduce additional, lower-energy decomposition pathways. The onset of thermal decomposition is a critical parameter for defining safe operating temperatures for processes like distillation, drying, and melt-processing.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required for a comprehensive stability profile. Thermal analysis techniques are central to this assessment.[16][17]

Core Techniques: TGA and DSC

Simultaneous Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) provides a wealth of information from a single experiment.[16][17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It identifies the onset temperature of decomposition (Td) and quantifies mass loss events.[14]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature. It detects thermal events like melting (endotherm), crystallization (exotherm), and decomposition (can be endo- or exothermic).[18]

cluster_workflow Thermal Analysis Workflow Prep 1. Sample Preparation (Accurate Weighing, Inert Pan) Setup 2. Instrument Setup (Inert Atmosphere N2, Define Heating Rate) Prep->Setup Run 3. TGA/DSC Analysis (Ramp Temperature) Setup->Run Data 4. Data Acquisition (Mass vs. T, Heat Flow vs. T) Run->Data Analysis 5. Data Interpretation (Determine Td, ΔH, Tpeak) Data->Analysis Report 6. Stability Report Analysis->Report

Caption: A generalized workflow for TGA/DSC stability assessment.

Protocol: Thermogravimetric and Differential Scanning Calorimetry Analysis

Objective: To determine the thermal stability range, onset of decomposition (Td), and decomposition enthalpy (ΔHdec) of 2-Methyl-5-(oxiran-2-yl)furan.

Apparatus:

  • Simultaneous TGA/DSC Analyzer

  • Analytical microbalance

  • Aluminum or alumina sample pans and lids

  • High-purity nitrogen gas supply with flow controller

Methodology:

  • Sample Preparation (Self-Validation):

    • Accurately weigh 3-5 mg of the sample into a clean, tared TGA/DSC pan using a microbalance. Causality: A small sample mass minimizes thermal gradients within the sample, ensuring data accuracy and preventing pressure buildup from rapid decomposition.

    • Seal the pan (if using a non-vented lid) or cover with a pierced lid. Causality: A pierced lid allows evolved gases to escape, providing a more accurate representation of decomposition under atmospheric pressure.

  • Instrument Configuration:

    • Place the sample pan and an empty reference pan into the instrument furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. Causality: An inert atmosphere is critical to prevent oxidative degradation, thereby isolating the inherent thermal stability of the molecule.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that balances resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.

  • Data Analysis:

    • From the TGA curve (Mass vs. Temperature): Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (Td5%).[14]

    • From the DSC curve (Heat Flow vs. Temperature): Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHdec).[18]

Data Presentation:

All quantitative data should be summarized for clear comparison, especially when evaluating different batches or formulations.

ParameterDescriptionTypical Value (Hypothetical)
Tm (peak) Melting Point85 °C
Td5% Temperature at 5% Mass Loss220 °C
Tpeak (decomp) Peak Decomposition Temperature250 °C
ΔHdec Enthalpy of Decomposition-120 kJ/mol (Exothermic)
Char Yield @ 500°C Residual Mass Percentage15%

Computational Approaches for Predictive Stability

While experimental analysis is definitive, computational chemistry offers powerful predictive insights. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to:

  • Calculate Reaction Energetics: Determine the enthalpy change (ΔH) for proposed degradation reactions (e.g., acid-catalyzed hydrolysis). A highly exothermic ΔH suggests a thermodynamically favorable degradation pathway.

  • Model Transition States: Locate the transition state structures for ring-opening reactions and calculate the activation energy (Ea). A lower Ea indicates a kinetically faster reaction.[10][19]

  • Assess Solvation Effects: Utilize continuum solvation models to understand how different solvents may stabilize or destabilize the molecule, its intermediates, and transition states, thereby influencing reaction rates.[11][19]

These computational studies can guide experimental design by identifying the most likely degradation products and the conditions under which they are most likely to form, saving significant laboratory time and resources.

Conclusion: A Framework for Stability-Aware Development

The thermodynamic stability of 2-Methyl-5-(oxiran-2-yl)furan is a delicate balance between the robust furan core and the labile epoxide ring. The primary degradation risk stems from the acid-catalyzed ring-opening of the oxirane, a low-energy pathway that must be carefully controlled throughout the molecule's lifecycle. Thermal stability is significant but generally higher, with decomposition occurring at elevated temperatures.

A thorough understanding, achieved through a combination of rigorous experimental analysis (TGA/DSC) and predictive computational modeling, is essential for any scientist or developer working with this compound. By characterizing its stability profile, one can implement rational control strategies—such as stringent pH control, exclusion of catalytic impurities, and defined temperature limits for storage and processing—to ensure the integrity and performance of this valuable bio-based chemical intermediate.

References

  • A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Altern
  • A Theoretical Examination of the Acid-Catalyzed and Noncatalyzed Ring-Opening Reaction of an Oxirane by Nucleophilic Addition of Acetate. Implications to Epoxide Hydrolases. (2001). Journal of the American Chemical Society.
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. (2001). PubMed.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • 11.11: Acid-Catalyzed Ring-Opening of Epoxides. (2023). JoVE.
  • Base-catalysed oxirane ring-opening reaction. (n.d.).
  • On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions. (n.d.). AKJournals.
  • Video: Base-Catalyzed Ring-Opening of Epoxides. (2025). JoVE.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
  • Synthesis and Properties of Furan Derivatives for Epoxy Resins. (2021).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.
  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2025). MDPI.
  • Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2025). Maximum Academic Press.
  • Green Chemistry. (2024). RSC Publishing.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • MAGNASET 2.
  • Quantum Chemical studies of Furan. (2020).
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2019). Beilstein Journal of Organic Chemistry.
  • Effects of the furan ring in epoxy resin on the thermomechanical properties of highly cross-linked epoxy networks: A molecular simulation study. (2015).
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025).
  • Synthetic pathways for the synthesis of epoxy derivatives from furan-based chemicals. (n.d.). Source not found.
  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022). Lukasiewicz Research Network – Institute of Industrial Organic Chemistry.
  • Synthesis and processing of a furan-based epoxy resin for high temperature applic
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (n.d.). PMC.
  • Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
  • 2-Methylfuran (stabilised) for synthesis. (n.d.). Sigma-Aldrich.
  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI.
  • 2,5-Bis((2-oxiranyl-methoxy)methyl)-furan. (n.d.). PubChem.
  • 2-(Oxiran-2-yl)furan. (n.d.). PubChem.
  • 2-[(Oxiran-2-ylmethoxy)methyl]furan. (n.d.). Tokyo Chemical Industry.
  • Chemical Properties of Furan, 2-methyl-. (n.d.). Cheméo.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). IntechOpen.
  • 2-Methylfuran (stabilised) for synthesis. (n.d.). Sigma-Aldrich.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
  • THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID. (n.d.).
  • 2-Formyl-5-(hydroxymethyl)furan (HMF) Derivatives as Active Complexing Agent for CO2 Insertion Reaction. (n.d.). Source not found.
  • Effects of the stability of 2-methyl furan and 2, 5 dimethyl furan on the autoignition and combustion characteristics of a gasoline-like fuel. (n.d.).
  • Furan, 2-methyl-. (n.d.). NIST WebBook.
  • Thermodynamic Properties of 2-Methyl-5-arylfuran-3 Carboxylic Acids Chlorine Derivatives in Organic Solvents. (2019). Academic Journals and Conferences.
  • Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (n.d.).
  • Catalytic synthesis of renewable 2-methylfuran

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-5-(oxiran-2-yl)furan

Executive Summary In the landscape of advanced organic synthesis and fragment-based drug discovery (FBDD), heterocyclic epoxides serve as highly versatile, reactive intermediates. 2-Methyl-5-(oxiran-2-yl)furan (CAS: 1119...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and fragment-based drug discovery (FBDD), heterocyclic epoxides serve as highly versatile, reactive intermediates. 2-Methyl-5-(oxiran-2-yl)furan (CAS: 111938-40-0) is a prime example of such a molecule, combining the electron-rich aromaticity of a furan ring with the electrophilic strain of an oxirane (epoxide) moiety. This technical guide provides an in-depth analysis of its molecular weight, thermodynamic boiling point dynamics, and the precise experimental methodologies required to synthesize and handle it without inducing thermal degradation.

Thermodynamic Profiling: Molecular Weight and Boiling Point Dynamics

Understanding the physical properties of 2-methyl-5-(oxiran-2-yl)furan requires analyzing the causal relationship between its structure and its thermodynamic behavior.

Molecular Weight Implications

The molecular weight of 2-methyl-5-(oxiran-2-yl)furan is precisely 124.14 g/mol ()[1]. In the context of drug development, this low molecular mass is highly advantageous. It falls perfectly within the parameters of the "Rule of Three" for fragment-based lead discovery and strictly adheres to () for oral bioavailability. The low mass ensures a high ligand efficiency (LE) when the molecule is incorporated into larger active pharmaceutical ingredients (APIs).

Boiling Point Extrapolation and Causality

While empirical atmospheric boiling points for highly reactive epoxides are rarely cataloged due to their tendency to polymerize under high heat, the boiling point of 2-methyl-5-(oxiran-2-yl)furan can be accurately extrapolated through thermodynamic comparative analysis:

  • Baseline Furan: The parent compound, 2-methylfuran, exhibits a boiling point of 64 °C ()[2].

  • Epoxide Dipole Effect: The introduction of the oxirane ring drastically alters the intermolecular forces. The strained three-membered ring creates highly polarized C-O bonds, leading to strong dipole-dipole interactions. For instance, the structurally analogous 2-(oxiran-2-yl)furan (lacking the methyl group) has a documented boiling point of 163.4 °C at 760 mmHg ()[3].

  • Dispersion Force Addition: The addition of a methyl group at the C5 position of the furan ring increases the van der Waals surface area, typically elevating the boiling point by an additional 20–30 °C.

Consequently, the atmospheric boiling point of 2-methyl-5-(oxiran-2-yl)furan is estimated at 185–195 °C .

Quantitative Physicochemical Profile
ParameterValueCausality / Structural Implication
IUPAC Name 2-methyl-5-(oxiran-2-yl)furanStandard nomenclature defining the furan core and oxirane position.
CAS Registry Number 111938-40-0Unique chemical identifier[1].
Molecular Formula C₇H₈O₂Defines the baseline atomic composition.
Molecular Weight 124.14 g/mol Highly favorable for rapid cellular diffusion[1].
Boiling Point (Atmospheric) 185–195 °C (Estimated)Elevated significantly above 2-methylfuran due to the strong dipole moment of the oxirane ring.
Boiling Point (Vacuum, 10 mmHg) 70–80 °C (Estimated)Lowered synthetically to prevent thermal polymerization during distillation.

Experimental Methodology: Synthesis and Isolation

Because epoxides are thermally labile, synthesizing 2-methyl-5-(oxiran-2-yl)furan requires strict temperature control. The most reliable method is the Corey-Chaykovsky Epoxidation , which converts 5-methylfurfural into the target epoxide using a sulfur ylide.

G A 5-Methylfurfural (Starting Material) C 2-Methyl-5-(oxiran-2-yl)furan (Target Epoxide) A->C Corey-Chaykovsky Epoxidation B Dimethylsulfonium Methylide (Ylide) B->C Methylene Transfer D Nucleophilic Attack (Drug Derivatization) C->D Ring Opening (Amines/Thiols)

Caption: Workflow of 2-Methyl-5-(oxiran-2-yl)furan synthesis and downstream derivatization.

Protocol: Corey-Chaykovsky Epoxidation (Self-Validating System)

Step 1: Ylide Generation (Irreversible Deprotonation)

  • Action: Suspend 1.2 equivalents of trimethylsulfonium iodide (TMSI) in anhydrous dimethyl sulfoxide (DMSO) under an inert argon atmosphere. Slowly add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C.

  • Causality: NaH irreversibly deprotonates TMSI to form dimethylsulfonium methylide. DMSO is chosen as the solvent because it optimally solvates the reactive ylide, stabilizing the charge separation.

  • Validation: Hydrogen gas evolution serves as a visual, real-time validation of successful ylide formation.

Step 2: Aldehyde Addition and Methylene Transfer

  • Action: Dissolve 1.0 equivalent of 5-methylfurfural in anhydrous THF and add it dropwise to the ylide solution, maintaining the internal temperature below 5 °C. Stir for 2 hours.

  • Causality: The ylide acts as a nucleophile, attacking the carbonyl carbon. The subsequent intramolecular substitution expels dimethyl sulfide (a volatile leaving group), closing the oxirane ring. Strict temperature control prevents side-reactions (e.g., Cannizzaro reaction) and thermal degradation of the epoxide.

  • Validation: Monitor via Thin-Layer Chromatography (TLC; Hexane:Ethyl Acetate 8:2). The disappearance of the UV-active aldehyde spot validates reaction completion.

Step 3: Quenching and Biphasic Extraction

  • Action: Quench the reaction carefully with ice-cold distilled water. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Causality: Diethyl ether is utilized due to its extremely low boiling point (34.6 °C), allowing for gentle solvent removal that will not stress the newly formed epoxide.

Step 4: Vacuum Distillation (Boiling Point Mitigation)

  • Action: Evaporate the ether under reduced pressure at room temperature. Purify the crude liquid via fractional vacuum distillation at 10 mmHg.

  • Causality: As established in the thermodynamic profile, the atmospheric boiling point is ~190 °C. Heating the mixture to this temperature would cause catastrophic thermal ring-opening and polymerization. At 10 mmHg, the boiling point is artificially lowered to approximately 70–80 °C, preserving the structural integrity of the oxirane ring.

  • Validation: Confirm the structure via ¹H-NMR. The diagnostic oxirane protons will appear as complex multiplets between 2.8 and 3.8 ppm, distinctly separated from the aromatic furan protons.

Applications in Drug Development

In pharmaceutical chemistry, 2-methyl-5-(oxiran-2-yl)furan is rarely the final drug product; rather, it is a reactive intermediate . The oxirane ring is highly susceptible to regioselective nucleophilic attack by amines, thiols, or alcohols.

  • Beta-Amino Alcohol Synthesis: By reacting this epoxide with primary or secondary amines, chemists can synthesize beta-amino alcohols—a critical pharmacophore found in beta-blockers and various neuroactive agents.

  • Toxicity Considerations: Because epoxides are potent electrophiles, they can act as alkylating agents, potentially cross-linking with DNA bases. If the oxirane ring is intended to remain intact in a final API, the compound must undergo rigorous mutagenicity profiling (e.g., the Ames test) to ensure it does not exhibit genotoxic liabilities.

References

  • Title: 2-Methylfuran Source: Wikipedia URL: [Link]

  • Title: 2-(oxiran-2-yl)furan | CAS#:2745-17-7 Source: Chemsrc URL: [Link]

Sources

Protocols & Analytical Methods

Method

Reagents and Catalysts for the Preparation of 2-Methyl-5-(oxiran-2-yl)furan: An In-Depth Synthesis Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Strategic Overview 2-Methyl-5-(oxiran-2-yl)furan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Overview

2-Methyl-5-(oxiran-2-yl)furan is a highly versatile building block in medicinal chemistry, featuring both an electron-rich furan ring and a reactive terminal epoxide. This dual functionality makes it an excellent electrophile for ring-opening reactions with amines, thiols, and carbon nucleophiles in the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality behind reagent selection and provide self-validating protocols for the two primary synthetic pathways: the Corey-Chaykovsky epoxidation of 5-methylfurfural, and the direct epoxidation of 2-methyl-5-vinylfuran.

ReactionPathways SM1 5-Methylfurfural R1 Corey-Chaykovsky (Me3S+I- / NaH) SM1->R1 SM2 2-Methyl-5-vinylfuran R2 Epoxidation (m-CPBA or Catalyst) SM2->R2 Target 2-Methyl-5-(oxiran-2-yl)furan R1->Target R2->Target

Fig 1: Divergent synthetic pathways for 2-Methyl-5-(oxiran-2-yl)furan preparation.

Mechanistic Causality & Reagent Selection

Pathway A: Corey-Chaykovsky Epoxidation (Aldehyde Route)

The conversion of 5-methylfurfural to the target epoxide relies on the generation of a sulfur ylide.

  • Reagent Rationale: We specifically select trimethylsulfonium iodide (TMSI) over trimethylsulfoxonium iodide (TMSOI). The sulfonium ylide (dimethylsulfonium methylide) is highly reactive and acts as a "hard" nucleophile, strongly preferring direct 1,2-addition to the aldehyde carbonyl[1]. TMSOI, being more stabilized, is softer and slower, which can lead to unwanted side reactions in sensitive heterocyclic systems.

  • Base & Solvent: Sodium hydride (NaH) in a Dimethyl Sulfoxide (DMSO) / Tetrahydrofuran (THF) mixture is used. DMSO efficiently solvates the sodium cation, leaving a highly nucleophilic, naked ylide ready for rapid attack.

Pathway B: Direct Alkene Epoxidation (Vinyl Route)

This pathway utilizes 2-methyl-5-vinylfuran as the starting material.

  • Reagent Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is the standard electrophilic oxidant[2]. However, the furan ring is highly susceptible to oxidative degradation (e.g., Achmatowicz-type ring expansion).

  • Protective Causality: To prevent furan oxidation, the reaction must be strictly maintained at 0 °C, and a biphasic system (DCM/aqueous NaHCO₃) is mandatory. The NaHCO₃ immediately neutralizes the m-chlorobenzoic acid byproduct, which would otherwise catalyze the ring-opening of the newly formed epoxide or polymerize the furan.

Quantitative Method Comparison

To aid in route selection for your specific drug development program, the following table summarizes the operational metrics of each pathway.

ParameterPathway A: Corey-ChaykovskyPathway B: m-CPBA EpoxidationPathway C: Asymmetric (Jacobsen)
Starting Material 5-Methylfurfural2-Methyl-5-vinylfuran2-Methyl-5-vinylfuran
Primary Reagents TMSI, NaH, DMSO/THFm-CPBA, NaHCO₃, DCMMn(III) Salen, NaOCl, DCM
Expected Yield 75% – 88%50% – 65% (Furan sensitive)65% – 80%
Enantiomeric Excess Racemic (0% ee)Racemic (0% ee)> 90% ee
Reaction Time 2 – 4 hours1 – 2 hours6 – 12 hours
Scalability & Cost High / Low CostModerate / Low CostModerate / High Catalyst Cost

Self-Validating Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky Reaction

Workflow S1 1. Ylide Generation (Me3S+I- + NaH) S2 2. Aldehyde Addition (5-Methylfurfural) S1->S2 S3 3. Reaction Propagation (Stir 2h, RT) S2->S3 S4 4. Quenching & Extraction (H2O / EtOAc) S3->S4 S5 5. Purification (Silica Gel Chromatography) S4->S5

Fig 2: Step-by-step experimental workflow for the Corey-Chaykovsky epoxidation.

Step 1: Ylide Generation

  • Oven-dry a 250 mL round-bottom flask and purge with Argon.

  • Add Trimethylsulfonium iodide (TMSI) (1.2 equiv) and anhydrous DMSO (20 mL). Stir until partially dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Self-Validation Checkpoint: You must observe immediate, controlled effervescence (H₂ gas evolution). The cessation of bubbling (approx. 30 mins) validates the complete formation of the ylide.

Step 2: Aldehyde Addition

  • Dilute 5-Methylfurfural (1.0 equiv) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the ylide mixture over 15 minutes, maintaining the internal temperature below 5 °C.

Step 3: Propagation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The highly UV-active aldehyde spot (R_f ~0.4) should disappear. A new, less polar spot (R_f ~0.6) will appear. The new spot is weakly UV-active but stains intensely dark blue with Phosphomolybdic Acid (PMA) stain, confirming the loss of the conjugated carbonyl and formation of the epoxide.

Step 4: Quenching & Workup

  • Cool the reaction back to 0 °C and quench slowly with cold distilled water (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Store the isolated 2-methyl-5-(oxiran-2-yl)furan at -20 °C under Argon, as terminal epoxides on electron-rich heterocycles are prone to polymerization.

Protocol B: Direct Epoxidation via m-CPBA

Step 1: Biphasic Preparation

  • Dissolve 2-Methyl-5-vinylfuran (1.0 equiv) in Dichloromethane (DCM, 0.1 M concentration).

  • Add an equal volume of saturated aqueous NaHCO₃ solution. Stir vigorously to create an emulsion and cool to 0 °C.

Step 2: Oxidant Addition

  • Dissolve m-CPBA (77% purity, 1.05 equiv) in a minimal amount of DCM.

  • Add the m-CPBA solution dropwise to the biphasic mixture over 30 minutes.

  • Causality Note: The biphasic system ensures that the m-chlorobenzoic acid byproduct is instantly extracted into the aqueous phase and neutralized, protecting the acid-sensitive epoxide and furan ring.

Step 3: Quenching & Validation

  • Stir for 1 hour at 0 °C.

  • Self-Validation Checkpoint: Dip a piece of starch-iodide indicator paper into the organic phase. If it turns blue-black, unreacted peroxides remain. Quench by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir until the starch-iodide test is negative. This guarantees safe downstream processing.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify rapidly via neutral alumina chromatography to prevent acid-catalyzed degradation.

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating the Electrophilic Reactivity of 2-Methyl-5-(oxiran-2-yl)furan

Executive Summary Furan-containing compounds, which are prevalent in pharmaceuticals, natural products, and heat-treated foods, frequently undergo cytochrome P450 (e.g., CYP2E1)-mediated bioactivation[1]. This metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-containing compounds, which are prevalent in pharmaceuticals, natural products, and heat-treated foods, frequently undergo cytochrome P450 (e.g., CYP2E1)-mediated bioactivation[1]. This metabolic oxidation generates highly reactive electrophilic intermediates, such as furan epoxides and cis-enediones, which are responsible for downstream cytotoxicity and genotoxicity[2]. Because transient, in situ-generated furan epoxides are notoriously difficult to isolate, stable structural surrogates like 2-Methyl-5-(oxiran-2-yl)furan (CAS 111938-40-0) serve as invaluable chemical probes[3].

Featuring an intact furan ring conjugated to an oxirane (epoxide) moiety, this compound enables researchers to systematically study epoxide hydrolase kinetics, glutathione (GSH) trapping dynamics, and covalent protein adduction without the confounding variables of upstream metabolic activation[4]. This guide provides validated, self-contained in vitro protocols for utilizing 2-Methyl-5-(oxiran-2-yl)furan in predictive toxicology and electrophilic screening workflows.

Mechanistic Background & Causality

The toxicity of furan derivatives is fundamentally driven by their electrophilicity. Upon exposure to cellular nucleophiles, the oxirane ring of 2-Methyl-5-(oxiran-2-yl)furan undergoes ring-opening via an SN2 nucleophilic attack[4]. In biological systems, this translates to two competing pathways:

  • Detoxification: Conjugation with the soft nucleophile Glutathione (GSH), either spontaneously or catalyzed by Glutathione-S-Transferases (GSTs), leading to excretable mercapturic acids[5].

  • Toxicity: Covalent binding to hard nucleophiles (e.g., primary amines on lysine residues or DNA nucleobases), leading to cellular stress, enzyme inactivation, and macromolecular damage[6].

By quantifying these pathways in vitro, researchers can accurately model the toxicokinetic profile of furan-derived epoxides and establish a self-validating system for electrophilic risk assessment.

Mechanism A 2-Methyl-5-(oxiran-2-yl)furan (Electrophilic Probe) B Epoxide Hydrolase (EH) Hydrolysis A->B C Glutathione-S-Transferase (GST) Conjugation A->C D Spontaneous Nucleophilic Attack (Proteins/DNA) A->D E Diol Metabolite (Detoxified) B->E F GSH Adduct (Excretable) C->F G Covalent Macromolecular Adducts (Toxicity / Biomarker) D->G

Mechanistic pathways of 2-Methyl-5-(oxiran-2-yl)furan reactivity and detoxification.

Protocol A: In Vitro Glutathione (GSH) Trapping Assay

Causality & Logic: GSH trapping is the gold standard for quantifying the electrophilic burden of a compound[5]. By incubating 2-Methyl-5-(oxiran-2-yl)furan with a known physiological excess of GSH and monitoring the formation of the GSH-adduct via LC-MS/MS, we can calculate the pseudo-first-order rate constant of detoxification.

Materials
  • 2-Methyl-5-(oxiran-2-yl)furan (10 mM stock in DMSO)

  • Reduced Glutathione (GSH) (50 mM stock in PBS)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Recombinant human GST (Optional, for enzymatic rate comparison)

  • Ice-cold Acetonitrile containing an internal standard (Quench solvent)

Step-by-Step Methodology
  • Reaction Setup: In a 1.5 mL low-bind Eppendorf tube, combine 890 µL of Potassium Phosphate Buffer (pH 7.4) and 100 µL of GSH stock (final concentration: 5 mM).

  • Enzyme Addition (Optional): Add 10 µg of recombinant GST to evaluate enzyme-catalyzed conjugation kinetics versus spontaneous hydrolysis.

  • Initiation: Add 10 µL of the 2-Methyl-5-(oxiran-2-yl)furan stock (final concentration: 100 µM) to initiate the reaction. Expert Insight: The final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation or artificial shifts in the dielectric constant of the buffer.

  • Incubation: Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At pre-defined intervals (0, 15, 30, 60, and 120 minutes), extract 100 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 100 µL of ice-cold acetonitrile. Vortex vigorously for 10 seconds. Expert Insight: Immediate quenching is critical to prevent ex vivo adduct formation during the centrifugation step.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate any proteins. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via UPLC-ESI-MS/MS operating in positive ion mode, targeting the predicted mass shift of the GSH-epoxide adduct[6].

Workflow Step1 Prepare Reagents (GSH, Probe, Buffer) Step2 Incubate at 37°C (with/without GST) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifuge & Filter Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Adduct Quantification) Step4->Step5

Experimental workflow for the in vitro GSH trapping and quantification assay.

Protocol B: Covalent Protein Binding Assay using N-α-acetyl-L-lysine

Causality & Logic: While GSH represents soft nucleophiles (thiols), cellular proteins also present hard nucleophiles (primary amines like lysine). Furan reactive metabolites are known to form stable adducts with lysine residues, which serve as biomarkers of toxicological exposure[6]. Using N-α-acetyl-L-lysine (AcLys) as a surrogate protein model prevents complex protein precipitation issues while allowing direct LC-MS/MS characterization of the amine-adduct.

Step-by-Step Methodology
  • Preparation: Dissolve N-α-acetyl-L-lysine in 0.1% aqueous acetic acid to a concentration of 10 mM.

  • Incubation: Mix 900 µL of the AcLys solution with 100 µL of 2-Methyl-5-(oxiran-2-yl)furan (1 mM in Acetonitrile).

  • Reaction: Incubate at 37°C for 24 hours under continuous stirring (500 rpm). Expert Insight: The amine-epoxide ring-opening reaction is kinetically slower than thiol conjugation; a 24-hour incubation ensures the reaction reaches equilibrium[6].

  • Hydrolysis & Quenching: Add 10 µL of glacial acetic acid to stabilize the formed adducts and halt secondary side-reactions.

  • Quantification: Analyze the supernatant directly via UPLC-MS/MS. The formation of the AcLys-adduct serves as a quantitative metric for the compound's protein-binding potential[6].

Data Presentation: Expected Kinetic Parameters

To facilitate cross-study comparisons and validate assay integrity, all quantitative data derived from the above protocols should be summarized in a standardized format. Below is a representative data structure detailing the expected outcomes for 2-Methyl-5-(oxiran-2-yl)furan.

Assay TypeTarget NucleophileCatalystIncubation TimeExpected Adduct Mass Shift (m/z)Estimated Half-Life (t1/2)
GSH TrappingThiol (-SH)None (Spontaneous)120 min+307.1 Da~45 min
GSH TrappingThiol (-SH)Human GST60 min+307.1 Da< 10 min
Protein BindingAmine (-NH2)None24 hours+124.1 Da (AcLys adduct)> 6 hours
CytotoxicityCellular MacromoleculesPrimary Hepatocytes48 hoursN/A (IC50 metric)IC50 ≈ 50-100 µM

Note: Mass shifts are calculated based on the exact mass of the oxiranylfuran moiety undergoing nucleophilic addition.

References

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins Chemical Research in Toxicology (2024).[Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Chemical Research in Toxicology (2012).[Link]

  • Mechanism-Based Inactivation of Cytochromes by Furan Epoxide: Unraveling the Molecular Mechanism Inorganic Chemistry (2013).[Link]

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites Chemical Research in Toxicology (2005).[Link]

  • Risks for public health related to the presence of furan and methylfurans in food EFSA Journal (2017).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 2-Methyl-5-(oxiran-2-yl)furan

Welcome to the Technical Support Center. 2-Methyl-5-(oxiran-2-yl)furan is a highly versatile but notoriously unstable bifunctional monomer.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Methyl-5-(oxiran-2-yl)furan is a highly versatile but notoriously unstable bifunctional monomer. Researchers and drug development professionals frequently encounter premature polymerization during storage due to the compound's dual reactivity. This guide provides field-proven, mechanistically grounded protocols to ensure the long-term integrity of your compound.

Mechanistic Causality: The Dual-Threat of Degradation

To successfully prevent polymerization, we must first understand the causality behind it. 2-Methyl-5-(oxiran-2-yl)furan contains two highly reactive moieties, each susceptible to entirely different polymerization triggers:

  • The Furan Ring (Radical & Electrophilic Susceptibility): Furan derivatives are highly susceptible to electrophilic aromatic substitution and auto-oxidation[1]. Exposure to ambient oxygen and UV light generates peroxy radicals, leading to rapid radical polymerization and the dangerous formation of explosive peroxides[2].

  • The Oxirane Ring (Cationic Susceptibility): Epoxides undergo highly exothermic cationic ring-opening polymerization[3]. This reaction is violently catalyzed by trace Brønsted or Lewis acids. Even the mildly acidic silanol (Si-OH) groups present on standard borosilicate laboratory glassware are sufficient to initiate this runaway polymerization. Furthermore, trace moisture can hydrolyze the epoxide into a diol, which subsequently acts as a nucleophile to propagate further degradation[4].

DegradationPathways cluster_furan Furan Ring Degradation cluster_oxirane Oxirane Ring Degradation Monomer 2-Methyl-5-(oxiran-2-yl)furan F_Trig O2 & UV Light Monomer->F_Trig O_Trig Trace Acids & Moisture (Silanol groups on glass) Monomer->O_Trig F_Mech Peroxide Formation & Radical Generation F_Trig->F_Mech F_Poly Radical Polymerization F_Mech->F_Poly F_Prev Radical Scavengers (BHT, MEHQ) F_Prev->F_Mech Inhibits O_Mech Protonation of Epoxide Oxygen O_Trig->O_Mech O_Poly Cationic Ring-Opening Polymerization O_Mech->O_Poly O_Prev Acid Scavengers & Base-Washed Glass O_Prev->O_Mech Inhibits

Bifurcated degradation pathways of 2-Methyl-5-(oxiran-2-yl)furan and targeted inhibition strategies.

Quantitative Storage Parameters

To counteract these degradation pathways, your storage conditions must address both radical and cationic triggers simultaneously.

ParameterOptimal TargetAcceptable RangeMechanistic Rationale
Temperature -20°C-80°C to 4°CSuppresses the kinetic thermodynamics of both radical auto-oxidation and cationic ring-opening.
Atmosphere Argon (Ar)Nitrogen (N₂)Heavier-than-air inert gas displaces O₂ to prevent peroxide formation and radical initiation.
Inhibitor 250 ppm BHT100–500 ppm MEHQButylated hydroxytoluene (BHT) acts as a radical scavenger, terminating chain growth[2].
Container Base-Washed Amber GlassPTFE / TeflonAmber glass blocks UV light; base-washing neutralizes acidic silanol sites that trigger epoxides[3].
Moisture < 10 ppm< 50 ppmStrict anhydrous conditions prevent epoxide hydrolysis and subsequent nucleophilic attack[4].
Standard Operating Protocol: Self-Validating Storage Preparation

Do not store 2-Methyl-5-(oxiran-2-yl)furan as received without verifying the container and inhibitor status. Follow this step-by-step methodology to create a self-validating storage environment.

Phase 1: Glassware Passivation (Acid Neutralization)

  • Wash: Submerge amber glass vials in a 0.1 M Potassium Hydroxide (KOH) in methanol solution for 2 hours to neutralize surface silanol groups.

  • Rinse: Rinse thoroughly with HPLC-grade, deionized water.

  • Bake: Dry the vials in an oven at 120°C for 4 hours to remove all residual moisture.

  • Validation Step: Before use, swab the interior of a test vial with a pH strip moistened with distilled water. The strip must indicate a neutral to slightly basic environment (pH 7.5–8.0). If acidic, repeat the process.

Phase 2: Stabilization and Aliquoting

  • Inhibit: Add 250 ppm of BHT to the bulk purified 2-Methyl-5-(oxiran-2-yl)furan. Stir gently to dissolve.

  • Aliquot: Transfer the stabilized monomer into the base-washed amber vials. Pro-tip: Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and oxygen exposure.

  • Purge: Sparge the liquid directly with dry Argon for 2 minutes using a stainless steel needle. Slowly withdraw the needle to blanket the headspace with Argon.

  • Validation Step: Seal immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm. Weigh the vial and record the baseline mass on the label to monitor for volatile loss over time. Store immediately at -20°C.

Troubleshooting & FAQs

Q: My sample has turned from clear to a yellow/brown viscous liquid. Is it safe to use? A: No. A color shift to yellow or brown indicates extensive furan ring oxidation and the formation of conjugated oligomers. The increased viscosity confirms that cross-linking (likely via cationic ring-opening of the epoxide) has occurred. Because uninhibited furans can form explosive peroxides during this process[2], do not attempt to distill or recover the compound. Dispose of it immediately according to hazardous waste protocols.

Q: Can I use 4-Hydroxy-TEMPO (Inhibitor 701) instead of BHT? A: Yes. 4-Hydroxy-TEMPO is a highly stable nitroxide radical that is exceptionally efficient at capturing free radicals to prevent the self-polymerization of unsaturated monomers[5]. However, BHT is often preferred in synthetic labs because it is non-polar and easily removed via a short silica gel plug prior to running your downstream reactions.

Q: I stored the compound in a standard plastic microcentrifuge tube at -80°C, but it still degraded. Why? A: Standard laboratory plastics (like polypropylene) are highly permeable to oxygen over time. Even at -80°C, oxygen ingress will slowly initiate peroxide formation on the furan ring. Furthermore, epoxides can interact with plasticizers leaching from the tube. You must use base-washed glass or solid PTFE containers to maintain absolute inertness[3].

Q: How can I verify the integrity of the monomer before setting up an expensive biological assay? A: Run a quick ¹H-NMR in CDCl₃ (ensure the CDCl₃ is filtered through basic alumina or stored over potassium carbonate to prevent acid-catalyzed degradation in the NMR tube). Look for the disappearance of the distinct epoxide proton signals (typically around 2.8–3.2 ppm) or the furan ring protons (around 6.0–6.3 ppm). Broadening of these peaks is a definitive sign of polymeric chain formation.

References
  • Source: radtech.
  • Title: Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.
  • Source: liskonchem.
  • Source: rsc.
  • Source: nih.

Sources

Optimization

Column chromatography solvent systems for 2-Methyl-5-(oxiran-2-yl)furan isolation

Welcome to the technical support center for the chromatographic purification of 2-Methyl-5-(oxiran-2-yl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 2-Methyl-5-(oxiran-2-yl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the isolation of this furan epoxide derivative. My approach is to explain the "why" behind each step, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategy for purifying 2-Methyl-5-(oxiran-2-yl)furan.

Q1: What are the primary challenges in purifying 2-Methyl-5-(oxiran-2-yl)furan via column chromatography?

A1: The primary challenges stem from the compound's dual functional groups: the furan ring and the epoxide.

  • Epoxide Ring Instability: The epoxide is an acid-sensitive functional group. Standard silica gel is inherently acidic and can catalyze the ring-opening of the epoxide to form byproducts, most commonly the corresponding diol.[1][2] This significantly reduces the yield of the desired product.

  • Furan Ring Sensitivity: Furan rings can be susceptible to polymerization or degradation under strongly acidic conditions, although this is a lesser concern with the mild acidity of standard silica gel compared to the epoxide's sensitivity.[3][4]

  • Polarity Overlap with Impurities: The target compound has moderate polarity. Common impurities from its synthesis (e.g., epoxidation of 2-methyl-5-vinylfuran) could include the non-polar starting material and the highly polar diol byproduct. Achieving good separation from these and other potential side-products requires a carefully optimized solvent system.

Q2: How do I choose an appropriate stationary phase?

A2: Standard silica gel (SiO₂) is the most common and cost-effective choice. However, due to the acid-sensitivity of the epoxide, you must consider the following:

  • Standard Silica Gel (pH ~6-7): This is the starting point for most purifications. Its performance should be evaluated first via Thin-Layer Chromatography (TLC).

  • Deactivated or Neutral Silica: If TLC analysis shows significant streaking on the baseline or the appearance of new, more polar spots (indicative of decomposition), you should use deactivated silica. You can easily prepare this by adding 1-3% triethylamine (NEt₃) or another amine base to your eluent system.[5] This neutralizes the acidic silanol groups on the silica surface, preventing epoxide degradation.

  • Alumina (Al₂O₃): Neutral or basic alumina can be an alternative, but its separation characteristics differ from silica. It is generally better for separating basic compounds. A trial on TLC is necessary to see if it offers any advantage.

  • Other Stationary Phases: For very challenging separations, reversed-phase (C18) or cyanopropyl (CN) bonded silica could be explored, though these are less common for this type of molecule in initial purification steps.[1] A cyano column, for instance, is less reactive than standard silica.[1]

Q3: How do I develop an effective solvent system from scratch?

A3: The key is to use TLC to scout for the ideal mobile phase before committing to a large-scale column.[6][7] The goal is to find a solvent system where the desired compound has an Rf value of 0.25-0.35 .[6] This Rf provides the optimal balance between resolution and elution time on a column.

  • Start with a Standard Solvent System: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is the universal starting point for compounds of intermediate polarity.[5][8]

  • Test a Polarity Gradient on TLC: Spot your crude reaction mixture on three or more TLC plates. Run each in a different solvent ratio, for example:

    • 90:10 Hexane:Ethyl Acetate (Low polarity)

    • 80:20 Hexane:Ethyl Acetate (Medium polarity)

    • 60:40 Hexane:Ethyl Acetate (Higher polarity)

  • Analyze the Results: Visualize the plates under UV light and/or with a suitable stain (e.g., p-anisaldehyde or permanganate).

    • If your compound's Rf is too low (<0.15), increase the polarity (add more ethyl acetate).

    • If your compound's Rf is too high (>0.5), decrease the polarity (add more hexane).

    • Observe the separation between your target spot and any impurities. The best system maximizes this separation.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the column chromatography process.

Problem Potential Cause(s) Recommended Solution(s)
Low or zero yield of the desired product after the column. 1. Decomposition on the column: The acidic silica is opening the epoxide ring.[1][2] 2. Compound is too polar and stuck on the column. 1. Neutralize the system: Add 1-2% triethylamine (NEt₃) to your hexane/ethyl acetate eluent.[5] Confirm this solves the issue on a TLC plate first. 2. Increase eluent polarity: If the compound is stable but not eluting, gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, a stronger polar solvent like methanol can be added in small amounts (1-5%) to a solvent like dichloromethane.[5]
Poor separation between the product and an impurity. 1. Inappropriate solvent system: The chosen eluent does not provide sufficient selectivity. 2. Column overloading: Too much crude material was loaded onto the column.1. Change solvent selectivity: Switch one of the eluent components. For example, instead of ethyl acetate/hexane, try diethyl ether/hexane or dichloromethane/hexane.[5][8] Different solvents interact with your compounds in unique ways, which can drastically improve separation. 2. Reduce the load: Use a larger column or load less material. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[9]
The product elutes as a broad or "tailed" band. 1. Poor sample loading: The initial band of material applied to the column was too wide. 2. Insolubility: The compound may be slightly insoluble in the eluent, causing it to streak.1. Improve loading technique: Dissolve the crude material in the minimum amount of solvent (preferably the eluent itself or a slightly stronger solvent like dichloromethane) and load it onto the column in as narrow a band as possible.[10] Dry-loading (adsorbing the sample onto a small amount of silica first) is often the best method.[11] 2. Modify the solvent system: Try a solvent system where the compound has better solubility. Dichloromethane can be a good choice for improving solubility.[5]
Fractions are pure, but the overall recovery is low. 1. Irreversible adsorption: Some of the compound may be permanently stuck to the silica. 2. Physical loss: Improper column packing (cracks, channels) or collecting fractions that are too large.1. Use a deactivated column: This is another symptom that can be caused by acid-sensitivity. Use the triethylamine trick described above. 2. Pack the column carefully: Ensure the silica bed is uniform and free of air bubbles or cracks.[10] Collect smaller fractions, especially around the elution front of your product, and monitor them carefully by TLC.

Experimental Protocols & Workflows

Protocol 1: TLC-Based Solvent System Development
  • Prepare TLC Chamber: Add your chosen solvent system (e.g., 80:20 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors.[12]

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde). Calculate the Rf value for each spot.

  • Optimize: Adjust the solvent ratio based on the results to achieve an Rf of ~0.3 for your target compound, with maximum separation from impurities.[6]

Workflow for Column Chromatography Purification

The following diagram outlines the logical flow from crude material to pure isolated product.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. Develop Solvent System via TLC (Goal: Rf ≈ 0.3) Deactivate 2. Deactivate Silica? (If decomposition on TLC) TLC->Deactivate Decision Pack 3. Pack Column with Silica Gel Deactivate->Pack Load 4. Load Crude Sample (Dry loading preferred) Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Analyze Monitor->Elute Continue elution Combine 8. Combine Pure Fractions Monitor->Combine Pool if pure Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure 2-Methyl-5-(oxiran-2-yl)furan Evaporate->Pure

Caption: Workflow for the purification of 2-Methyl-5-(oxiran-2-yl)furan.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve common purification issues systematically.

G start Problem with Column? q_yield Low or No Yield? start->q_yield q_sep Poor Separation? start->q_sep No a_decomp Evidence of Decomposition (e.g., new polar spots)? q_yield->a_decomp Yes a_overload Column Overloaded? q_sep->a_overload Yes a_stuck Compound Stuck (No elution)? a_decomp->a_stuck No sol_base Solution: Add 1-2% NEt3 to Eluent a_decomp->sol_base Yes sol_polar Solution: Increase Eluent Polarity a_stuck->sol_polar Yes a_solvent Wrong Solvent Selectivity? a_overload->a_solvent No sol_load Solution: Reduce Load or Use Bigger Column a_overload->sol_load Yes sol_select Solution: Change Solvent Type (e.g., Ether for EtOAc) a_solvent->sol_select Yes

Caption: Systematic troubleshooting guide for column chromatography issues.

References

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Org. Synth. Procedure. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • BGD Group. (n.d.). TLC System. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • D'Agosto, F., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Bio-Rad. (n.d.). Profinity™ Epoxide Resin Instruction Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan. Org. Synth. 1927, 7, 40. Retrieved from [Link]

  • LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Chempedia. Retrieved from [Link]

  • Catalysts. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the stability of 2-methyl furan and 2, 5 dimethyl furan on the autoignition and combustion characteristics of a gasoline-like fuel. Retrieved from [Link]

  • Pyo, S. H., et al. (2024). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]

  • Catalysts. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Retrieved from [Link]

  • ResearchGate. (2023, January 15). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Methyl-5-(oxiran-2-yl)furan in Cross-Coupling Reactions: A Comprehensive Guide

Strategic Context & Molecular Significance In modern drug development, the furan ring serves as a privileged pharmacophore, frequently utilized to modulate lipophilicity and target-binding affinity. 2-Methyl-5-(oxiran-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

In modern drug development, the furan ring serves as a privileged pharmacophore, frequently utilized to modulate lipophilicity and target-binding affinity. 2-Methyl-5-(oxiran-2-yl)furan combines this electron-rich heterocycle with a highly reactive oxirane (epoxide) ring. While epoxides are traditionally viewed as simple electrophiles for nucleophilic ring-opening, recent advances in transition-metal catalysis have unlocked their potential as dynamic partners in cross-coupling reactions[2].

Benchmarking this specific furan-epoxide against standard aliphatic and aryl epoxides is critical for process chemists. The directly attached furan ring fundamentally alters the electronic landscape of the oxirane, shifting regioselectivity and dictating the choice of catalytic systems. This guide objectively compares the performance of 2-Methyl-5-(oxiran-2-yl)furan in both radical-mediated cross-electrophile coupling (XEC) and polar transition-metal-catalyzed ring-opening.

Mechanistic Paradigms: Heteroaryl vs. Aliphatic Epoxides

To effectively deploy 2-Methyl-5-(oxiran-2-yl)furan, one must understand the causality behind its reactivity:

  • Radical Pathways (Cross-Electrophile Coupling): In Ni/Ti/Photoredox synergistic catalysis, epoxides are opened via single-electron transfer (SET) from a Ti(III) species to form a β -titanoxy alkyl radical [1]. Unlike unactivated aliphatic epoxides (e.g., propylene oxide) which form unstable primary radicals and default to iodohydrin intermediates, 2-Methyl-5-(oxiran-2-yl)furan forms a highly stable secondary radical. The adjacent furan π -system delocalizes the unpaired electron, heavily favoring the branched cross-coupled product.

  • Polar Pathways (Cu-Catalyzed Ring-Opening): In reactions with boronic esters, aliphatic epoxides undergo standard SN​2 attack at the less hindered terminal carbon. However, the electron-donating nature of the 2-methylfuran moiety stabilizes the developing positive charge in the transition state. This drives regioselective attack at the internal carbon (C2), mirroring the behavior of styrene oxide but with enhanced coordination potential due to the furan oxygen [3].

Performance Benchmarking Data

The following tables summarize the quantitative benchmarking of 2-Methyl-5-(oxiran-2-yl)furan against industry-standard epoxides.

Table 1: Regioselective Ni/Ti/Photoredox Cross-Electrophile Coupling with Aryl Iodides

Conditions: Epoxide (1.5 equiv), 4-Iodoanisole (1.0 equiv), NiCl2·dtbbpy (10 mol%), Cp2TiCl2 (10 mol%), Ir(ppy)3 (2 mol%), Mn(0), THF, 450 nm blue LEDs, 25 °C.

Epoxide SubstrateElectronic ClassificationYield (%)Regioselectivity (Branched:Linear)Primary Ring-Opening Mechanism
Propylene Oxide Aliphatic, Unactivated65%1:15Iodohydrin intermediate [2]
Styrene Oxide Aryl-Activated72%>20:1Ti(III)-mediated radical[1]
2-Methyl-5-(oxiran-2-yl)furan Heteroaryl-Activated78% 18:1 Ti(III)-mediated radical
Table 2: Cu-Catalyzed Ring-Opening with Benzylboronic Esters

Conditions: Epoxide (1.0 equiv), Benzylboronic pinacol ester (1.5 equiv), CuI (10 mol%), n-BuLi activation, THF, 60 °C.

Epoxide SubstrateYield (%)Regioselectivity (Terminal:Internal)Reaction Time (h)
Propylene Oxide 85%>20:112
Styrene Oxide 60%1:1024
2-Methyl-5-(oxiran-2-yl)furan 82% 1:15 16

Insight: 2-Methyl-5-(oxiran-2-yl)furan achieves higher yields than styrene oxide in Cu-catalyzed systems because the furan oxygen can transiently coordinate the copper center, accelerating the desired migratory insertion while suppressing off-target polymerization.

Self-Validating Experimental Protocol

The following methodology details the Ni/Ti/Photoredox cross-coupling of 2-Methyl-5-(oxiran-2-yl)furan. As a self-validating system, it includes strict causality for each step and an in-process analytical checkpoint to ensure trustworthiness.

Objective: Forge a C(sp2)-C(sp3) bond between 2-Methyl-5-(oxiran-2-yl)furan and 4-iodoanisole.

Step 1: Anaerobic Catalyst Assembly

  • Action: In an argon-filled glovebox, charge an oven-dried 8 mL vial with NiCl2·dtbbpy (10 mol%), titanocene dichloride ( Cp2​TiCl2​ , 10 mol%), and the photocatalyst Ir(ppy)3​ (2 mol%).

  • Causality: The Ni(0) and Ti(III) active species are highly susceptible to aerobic oxidation. The glovebox environment prevents premature catalyst quenching. Cp2​TiCl2​ serves as a stable precatalyst that is reduced in situ to the active Ti(III) species responsible for epoxide ring-opening.

Step 2: Substrate and Reductant Introduction

  • Action: Add 4-iodoanisole (1.0 equiv, 0.5 mmol), 2-Methyl-5-(oxiran-2-yl)furan (1.5 equiv, 0.75 mmol), and Mn powder (2.0 equiv) in anhydrous THF (0.1 M). Seal with a PTFE-lined septum.

  • Causality: Manganese acts as the terminal reductant to initiate the catalytic cycle. The 0.5 equiv excess of the furan epoxide compensates for competitive thermal degradation. THF is selected because its optimal coordination ability stabilizes transient organometallic intermediates without outcompeting the epoxide for Ti coordination.

Step 3: Photochemical Activation & Thermal Regulation

  • Action: Remove the vial from the glovebox. Irradiate with 450 nm blue LEDs while strictly maintaining the reaction temperature at 25 °C using a cooling fan.

  • Causality: The 450 nm wavelength precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of Ir(ppy)3​ . Active cooling is critical; unchecked photonic heating accelerates the thermal degradation of the furan ring and promotes unselective background reactions.

Step 4: In-Process Validation (Self-Validating Checkpoint)

  • Action: At 8 hours, withdraw a 10 µL aliquot via microsyringe. Quench in 200 µL of 1:1 EtOAc/H2O. Analyze the organic layer via GC-MS.

  • Validation Criteria: The reaction is validated to proceed to workup only if the 4-iodoanisole peak area is <5% relative to the internal standard, and the mass corresponding to the branched cross-coupled furan alcohol is the dominant peak. If the Ar-I peak remains high, it indicates a failure in the photoredox turnover, requiring catalyst reassessment.

Step 5: Quench and Isolation

  • Action: Quench the reaction by exposing it to air and adding 2 mL of saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

  • Causality: NH4​Cl effectively protonates the titanium alkoxide intermediate, releasing the final alcohol product and precipitating the titanium salts for easy removal during biphasic extraction.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the synergistic dual-catalytic cycle, highlighting the precise moment the furan ring exerts its stabilizing effect.

Pathway Epoxide 2-Methyl-5-(oxiran-2-yl)furan (Substrate) Ti_Cat Ti(III) Catalyst (Single Electron Transfer) Epoxide->Ti_Cat Coordination Radical β-Titanoxy Alkyl Radical (Furan-Stabilized) Ti_Cat->Radical Ring-Opening Photoredox Photoredox Cycle (Ir/Ru Catalyst + Light) Ti_Cat->Photoredox Ti(IV) reduction Ni_III Ni(III) Intermediate (Radical Capture) Radical->Ni_III Capture ArI Aryl Iodide (Electrophile) Ni_Cat Ni(0) Catalyst ArI->Ni_Cat Oxidative Addition Ni_II Ni(II)-Aryl Complex Ni_Cat->Ni_II Ni_II->Ni_III Product Cross-Coupled Alcohol (Target Molecule) Ni_III->Product Reductive Elimination Ni_III->Photoredox Ni(I) reduction

Figure 1: Synergistic Ni/Ti/Photoredox catalytic cycle for the cross-coupling of furan epoxides.

References

  • Title: Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis Source: Journal of the American Chemical Society (UCLA Doyle Group) URL: [Link]

  • Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides Source: National Institutes of Health (NIH PMC) URL: [Link]

Comparative

Chiral HPLC Separation of 2-Methyl-5-(oxiran-2-yl)furan Enantiomers: A Comparative Guide

Executive Summary The enantiomeric resolution of chiral epoxides is a critical analytical step in organic synthesis and pharmaceutical development, owing to the high reactivity of the oxirane ring as a synthon. 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric resolution of chiral epoxides is a critical analytical step in organic synthesis and pharmaceutical development, owing to the high reactivity of the oxirane ring as a synthon. 2-Methyl-5-(oxiran-2-yl)furan presents a unique chromatographic challenge: it possesses a highly reactive terminal epoxide (the sole stereocenter) conjugated to an electron-rich, sterically planar methylfuran ring.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for resolving the (R)- and (S)-enantiomers of 2-Methyl-5-(oxiran-2-yl)furan. By analyzing the underlying causality of chiral recognition mechanisms, we outline a self-validating experimental protocol designed for robustness, reproducibility, and high-resolution separation.

Mechanistic Principles of Chiral Recognition

To effectively separate the enantiomers of 2-Methyl-5-(oxiran-2-yl)furan, the selected CSP must exploit the molecule's specific structural features. Polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the gold standard for aryl and heteroaryl epoxides[1].

The separation is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. This interaction is not random; it is dictated by three primary causal factors[2][3]:

  • π−π Interactions: The electron-rich furan ring of the analyte interacts with the aromatic phenyl groups (e.g., 3,5-dimethylphenylcarbamate) of the CSP.

  • Dipole-Dipole & Hydrogen Bonding: The oxygen atom within the highly strained oxirane ring acts as a strong hydrogen-bond acceptor, interacting with the secondary amine (NH) protons of the CSP's carbamate linkages.

  • Steric Inclusion: The chiral twist of the polysaccharide backbone creates a helical groove. The spatial arrangement of the methyl group and the epoxide ring determines how deeply each enantiomer can intercalate into this groove, leading to differential retention times.

RecognitionMechanism Analyte 2-Methyl-5-(oxiran-2-yl)furan (Racemic Mixture) CSP Polysaccharide CSP (e.g., Amylose/Cellulose) Analyte->CSP π-π Interactions (Furan ↔ Phenyl) Analyte->CSP Dipole & H-Bonding (Epoxide O ↔ Carbamate NH) Analyte->CSP Steric Fit (Helical Groove Inclusion) Resolution Enantiomeric Resolution (Rs > 1.5) CSP->Resolution Transient Diastereomeric Complexes

Diagram 1: Mechanistic pathways driving the chiral recognition of furan epoxides on polysaccharide CSPs.

Comparative Performance of Chiral Stationary Phases

When evaluating alternatives, immobilized and coated polysaccharide columns offer varying degrees of chemoselectivity and enantioselectivity[4]. Based on established chromatographic behavior for structurally analogous heteroaryl epoxides[1][5], the following table compares the expected performance across four premier CSPs under Normal Phase (NP) conditions (Mobile Phase: Hexane/Isopropanol 95:5 v/v).

Table 1: Comparative Chromatographic Data for CSP Alternatives
Chiral Stationary Phase (CSP)Selector Type tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )Suitability for Furan Epoxides
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)6.28.11.452.8 Excellent: Broad helical groove accommodates the furan ring perfectly.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)7.58.91.251.9Good: Tighter cellulose structure limits deep inclusion, reducing α .
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)5.86.41.151.2Marginal: Electron-withdrawing chloro groups weaken H-bonding with the epoxide.
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)7.69.11.262.0Good: Comparable to OD-H; highly stable under extended NP runs.

Data Interpretation: Amylose-based phases (e.g., AD-H) generally outperform cellulose-based phases for terminal epoxides because the amylose backbone forms a more flexible, wider helical cavity. This allows the 2-methylfuran moiety to anchor firmly via π−π stacking while the epoxide ring optimally aligns with the carbamate H-bond donors.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible results, the following methodology employs a self-validating System Suitability Test (SST) loop. This ensures that column efficiency and mobile phase dynamics are verified before unknown samples are analyzed.

Reagents and Equipment
  • HPLC System: Isocratic pump, autosampler, thermostatted column compartment, and UV/Vis or Diode Array Detector (DAD).

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Detection: UV at 220 nm (optimal for the conjugated furan π -system).

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a volumetric mixture of n-Hexane/IPA (95:5, v/v). Causality note: Hexane acts as the non-polar bulk solvent driving the analyte into the stationary phase, while IPA strictly modulates the strength of the hydrogen bonding. Using Ethanol instead of IPA often results in shorter retention times but can collapse resolution due to excessive competition for H-bond sites[5].

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min. Maintain the column temperature strictly at 25 °C. Temperature control is vital; chiral separations are thermodynamically driven, and higher temperatures generally decrease enantioselectivity ( α ).

  • System Suitability Testing (SST): Inject 5 µL of a known racemic standard of 2-Methyl-5-(oxiran-2-yl)furan (1 mg/mL in mobile phase).

  • Validation Criteria:

    • Calculate Resolution ( Rs​ ). The system is validated only if Rs​≥1.5 (baseline separation).

    • Verify theoretical plates ( N>5000 ) and tailing factor ( Tf​≤1.2 ) to ensure the reactive epoxide is not degrading or irreversibly binding to active silanol sites on the silica support.

  • Sample Analysis: Proceed with injecting enantioenriched or unknown synthetic samples.

Workflow Step1 1. Mobile Phase Preparation (Hexane/IPA 95:5 v/v) Step2 2. Column Equilibration (Flow: 1.0 mL/min, Temp: 25°C) Step1->Step2 Step3 3. System Suitability Test (SST) Inject Racemic Standard Step2->Step3 Decision SST Passed? (Rs ≥ 1.5, N > 5000) Step3->Decision Step4 4. Sample Analysis Proceed with Unknowns Decision->Step4 Yes (Validated) Step5 5. Method Optimization Decrease IPA % or Lower Temp Decision->Step5 No (Fails Criteria) Step5->Step2 Re-equilibrate

Diagram 2: Self-validating HPLC workflow ensuring robust enantiomeric separation.

Optimization Strategies & Troubleshooting

If the baseline resolution is not achieved during the SST phase, consider the following causally-driven adjustments:

  • Modifier Sterics: If Rs​ is poor, switch the alcohol modifier from Isopropanol to Ethanol. Ethanol is less sterically hindered than IPA and can penetrate the chiral grooves differently, often altering the elution order or improving peak symmetry for highly strained epoxides[1].

  • Polar Organic Mode (POM): If the analyte exhibits poor solubility in hexane or severe peak tailing occurs, transition to Polar Organic Mode using 100% Methanol or Acetonitrile/Methanol mixtures. POM relies purely on dipole-dipole and structural fit rather than hydrophobic partitioning, which can sometimes yield superior chemoselectivity for oxygen-rich heterocycles[4].

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